Carbamic acid, (2-butoxyphenyl)-2-morpholinoethyl ester, monohydrochloride
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Overview
Description
Carbamic acid, (2-butoxyphenyl)-2-morpholinoethyl ester, monohydrochloride is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical properties, which make it suitable for a range of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2-butoxyphenyl)-2-morpholinoethyl ester, monohydrochloride typically involves the reaction of 2-butoxyphenyl isocyanate with 2-morpholinoethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting ester is then treated with hydrochloric acid to obtain the monohydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is common to monitor the reaction progress and verify the product’s identity.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (2-butoxyphenyl)-2-morpholinoethyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Carbamic acid, (2-butoxyphenyl)-2-morpholinoethyl ester, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.
Mechanism of Action
The mechanism of action of carbamic acid, (2-butoxyphenyl)-2-morpholinoethyl ester, monohydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (2-butoxyphenyl)-, 2-(1-piperidinylmethyl)cycloheptyl ester, monohydrochloride
- Carbamic acid, (2-butoxyphenyl)-, 2-(1-piperidinylmethyl)cycloheptyl ester
Uniqueness
Carbamic acid, (2-butoxyphenyl)-2-morpholinoethyl ester, monohydrochloride is unique due to its specific ester and morpholinoethyl groups, which confer distinct chemical properties and reactivity. These structural features make it particularly suitable for certain applications that similar compounds may not be able to fulfill.
Properties
CAS No. |
112922-92-6 |
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Molecular Formula |
C17H27ClN2O4 |
Molecular Weight |
358.9 g/mol |
IUPAC Name |
2-morpholin-4-ylethyl N-(2-butoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C17H26N2O4.ClH/c1-2-3-11-22-16-7-5-4-6-15(16)18-17(20)23-14-10-19-8-12-21-13-9-19;/h4-7H,2-3,8-14H2,1H3,(H,18,20);1H |
InChI Key |
KFKCBZIQLWOAJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)OCCN2CCOCC2.Cl |
Origin of Product |
United States |
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